molecular formula C20H20ClN5OS B11384315 N-(4-chlorophenyl)-3-ethyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

N-(4-chlorophenyl)-3-ethyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11384315
M. Wt: 413.9 g/mol
InChI Key: FUMHUOSWAJMRNG-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-3-ETHYL-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both triazole and thiadiazine rings in the structure contributes to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of N-(4-CHLOROPHENYL)-3-ETHYL-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the reaction of appropriate hydrazine derivatives with carbon disulfide, followed by cyclization with various electrophiles. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine or pyridine . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-3-ETHYL-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with various molecular targets and pathways. The triazole ring is known to bind with enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes in microorganisms, contributing to its antimicrobial and antiviral effects . Additionally, the compound may interfere with cell signaling pathways, leading to its anticancer properties .

Comparison with Similar Compounds

Similar compounds include other triazolothiadiazines and triazole derivatives, such as:

Compared to these compounds, N-(4-CHLOROPHENYL)-3-ETHYL-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE exhibits unique structural features that contribute to its distinct biological activities and chemical properties. Its combination of chloro and methylphenyl groups enhances its potential as a versatile compound in various applications.

Properties

Molecular Formula

C20H20ClN5OS

Molecular Weight

413.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-3-ethyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C20H20ClN5OS/c1-3-16-23-24-20-26(16)25-17(13-6-4-12(2)5-7-13)18(28-20)19(27)22-15-10-8-14(21)9-11-15/h4-11,17-18,25H,3H2,1-2H3,(H,22,27)

InChI Key

FUMHUOSWAJMRNG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C

Origin of Product

United States

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